Lower Boiling Point vs. 2-Chloroethyl Isomer Facilitates Solvent Removal During Workup
The target compound exhibits a boiling point of 438.6 ± 45.0 °C at 760 mmHg, approximately 20 °C lower than its isomeric 2-chloroethyl analog (CAS 1449117-45-6), which has a boiling point of 458.5 ± 45.0 °C at 760 mmHg . This 20 °C differential, while modest, reflects the structural distinction between the α-chloroethyl (branched) and β-chloroethyl (linear) carbamate esters and translates to measurably different volatility characteristics during solvent evaporation and distillation steps in multi-step synthesis.
| Evidence Dimension | Boiling point at 760 mmHg |
|---|---|
| Target Compound Data | 438.6 ± 45.0 °C (1-chloroethyl isomer) |
| Comparator Or Baseline | 458.5 ± 45.0 °C (2-chloroethyl isomer, CAS 1449117-45-6) |
| Quantified Difference | ~20 °C lower boiling point for the 1-chloroethyl (α-branched) vs. 2-chloroethyl (β-linear) isomer |
| Conditions | Predicted/computed values at 760 mmHg; both compounds share identical molecular formula C₁₀H₁₀Cl₃N₃O₂ and nearly identical density (1.5 ± 0.1 g/cm³) . |
Why This Matters
A lower boiling point facilitates more efficient solvent removal during post-reaction workup, reducing thermal stress on thermally sensitive intermediates and potentially improving isolated yields in downstream transformations.
